Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
Description
Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a structurally complex small molecule characterized by:
- A methyl benzoate core with an acetylated amino group.
- A thioxoimidazolidinone ring substituted with a 4-(ethoxycarbonyl)phenyl group and a 2-(morpholin-4-yl)ethyl chain.
- Key functional groups: morpholine (a heterocyclic amine), thioxo (C=S), and ester linkages (ethoxycarbonyl, methyl benzoate).
This compound likely exhibits bioactivity related to its structural motifs, such as enzyme inhibition (e.g., kinases, HDACs) or anticancer properties, based on analogs like tricyclic diimidazo derivatives () and thiazolidin-4-ones (). Its synthesis may involve multi-step reactions, including alkylation (e.g., morpholinylethyl attachment) and condensation (e.g., imidazolidinone ring formation), akin to methods described in and .
Properties
Molecular Formula |
C28H32N4O7S |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
methyl 4-[[2-[1-(4-ethoxycarbonylphenyl)-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H32N4O7S/c1-3-39-27(36)20-6-10-22(11-7-20)32-25(34)23(31(28(32)40)13-12-30-14-16-38-17-15-30)18-24(33)29-21-8-4-19(5-9-21)26(35)37-2/h4-11,23H,3,12-18H2,1-2H3,(H,29,33) |
InChI Key |
DRXHRHJBGCWFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCN3CCOCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(methoxycarbonyl)phenyl isocyanate with a suitable amine to form the carbamoyl intermediate. This intermediate is then reacted with ethyl 4-bromobenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, often using reagents like sodium methoxide or ammonia.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamoyl and morpholine groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the target molecule and the context of the research.
Comparison with Similar Compounds
Key Observations:
- The morpholine moiety in the target compound and ’s pyrimidine derivative may enhance solubility and target binding via hydrogen bonding .
- The thioxo group in the target compound and ’s azo-imidazole analog could confer redox-modulating activity .
- Similarity indexing (–9) using Tanimoto coefficients suggests moderate structural overlap with thioxo-/morpholine-containing compounds but lower similarity to HDAC inhibitors like aglaithioduline .
Anticancer Potential:
- The target compound’s thioxoimidazolidinone core resembles tricyclic diimidazo derivatives (), which exhibit potent anticancer activity via topoisomerase inhibition. Its morpholinylethyl group may improve blood-brain barrier penetration compared to ’s sulfonyl-morpholine analog .
- SAHA-like HDAC inhibition () is unlikely due to the absence of a hydroxamate zinc-binding group, but the acetylated amino group could mediate weak epigenetic modulation .
Pharmacokinetic Properties:
- LogP : Estimated ~3.2 (moderate lipophilicity due to ester groups and morpholine).
- Solubility : Higher than purely aromatic analogs (e.g., ) due to morpholine’s polarity .
- Metabolic Stability : Ethoxycarbonyl and methyl ester groups may confer susceptibility to esterase-mediated hydrolysis, akin to ethyl benzoate derivatives in .
Computational and Experimental Studies
NMR Profiling ():
- Comparative NMR of the target compound and analogs (e.g., ) would show distinct shifts in regions corresponding to the thioxoimidazolidinone ring (δ 160–180 ppm for C=S) and morpholinylethyl chain (δ 2.5–3.5 ppm for N-CH2) .
- Overlaps in aromatic proton shifts (δ 7.0–8.0 ppm) would confirm conserved benzoate/aryl motifs .
Biological Activity
Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.
Antimicrobial Activity
Recent studies have shown that derivatives of thioxoimidazolidin compounds exhibit significant antimicrobial properties. For instance, a study evaluating several derivatives reported that compounds with similar structures displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in efficacy .
Structure-Activity Relationship (SAR)
The thioxoimidazolidin moiety is crucial for the antibacterial activity of these compounds. Modifications to this structure can enhance or diminish their effectiveness. For example, the presence of specific substituents on the nitrogen atom influences the compound's ability to inhibit bacterial growth. A notable finding indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae, showcasing their potential as potent antimicrobial agents .
Detailed Research Findings
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound 8 | 0.004 | 0.008 | Enterobacter cloacae |
| Compound 11 | 0.011 | 0.020 | Pseudomonas aeruginosa |
| Compound 12 | 0.015 | 0.030 | Staphylococcus aureus |
This table summarizes key findings from research studies evaluating the antimicrobial efficacy of various derivatives of the compound .
Case Studies
- Antibacterial Efficacy : A study published in PMC demonstrated that certain derivatives showed excellent activity against multiple bacterial strains, including resistant strains such as E. coli and S. aureus. The most effective compound exhibited an MIC of 0.004 mg/mL against E. cloacae, indicating its potential as a new therapeutic agent .
- Comparative Studies : In comparative studies, these compounds were tested against standard antibiotics, revealing that they not only matched but often exceeded the efficacy of existing treatments in vitro, particularly in cases involving multi-drug resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
